BenchChemオンラインストアへようこそ!

5-chloro-1H-imidazol-2-amine

ADME Lipophilicity Drug Design

5-Chloro-1H-imidazol-2-amine (CAS 125789-08-4) is a halogenated 2-aminoimidazole with molecular formula C₃H₄ClN₃ and molecular weight 117.54 g·mol⁻¹. The compound features a chlorine substituent at the imidazole 5-position and a primary amino group at the 2-position, yielding a computed XLogP3-AA of 0.7, a topological polar surface area (TPSA) of 54.7 Ų, and two hydrogen bond donors and two hydrogen bond acceptors.

Molecular Formula C3H4ClN3
Molecular Weight 117.54 g/mol
Cat. No. B8755088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-imidazol-2-amine
Molecular FormulaC3H4ClN3
Molecular Weight117.54 g/mol
Structural Identifiers
SMILESC1=C(NC(=N1)N)Cl
InChIInChI=1S/C3H4ClN3/c4-2-1-6-3(5)7-2/h1H,(H3,5,6,7)
InChIKeyRSTDUGMZOKUXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1H-imidazol-2-amine: Core Physicochemical and Structural Profile for Procurement Evaluation


5-Chloro-1H-imidazol-2-amine (CAS 125789-08-4) is a halogenated 2-aminoimidazole with molecular formula C₃H₄ClN₃ and molecular weight 117.54 g·mol⁻¹ . The compound features a chlorine substituent at the imidazole 5-position and a primary amino group at the 2-position, yielding a computed XLogP3-AA of 0.7, a topological polar surface area (TPSA) of 54.7 Ų, and two hydrogen bond donors and two hydrogen bond acceptors . This compound belongs to the broader class of 2-aminoimidazoles, which are recognized as privileged scaffolds in medicinal chemistry for modulating diverse biological targets [1].

Why 5-Chloro-1H-imidazol-2-amine Cannot Be Replaced by Unsubstituted or Alternative Halogen 2-Aminoimidazoles


Although the 2-aminoimidazole core is shared across multiple analogs, substitution at the 5-position with chlorine introduces quantifiable perturbations in lipophilicity, electronic character, and steric profile that preclude direct interchange. The chlorine atom increases XLogP3-AA by approximately 1.0 log unit relative to the unsubstituted parent (0.7 vs. –0.3) [1] and contributes an additional heavy atom (7 vs. 6) while preserving the same rotatable bond count (0) and TPSA (54.7 Ų) . In enzymatic contexts, 5-halo-2-aminoimidazole-containing inhibitors have demonstrated potency differences exceeding 350-fold compared to their 4-amino regioisomers and marked superiority over 5-unsubstituted analogs in thymidine phosphorylase inhibition [2]. These data underscore that generic substitution across 2-aminoimidazole congeners cannot be assumed without altering target binding, ADME properties, or synthetic reactivity.

5-Chloro-1H-imidazol-2-amine: Quantifiable Differentiation Evidence vs. Structural Analogs


XLogP3-AA Lipophilicity Advantage Over Unsubstituted 2-Aminoimidazole

5-Chloro-1H-imidazol-2-amine exhibits a computed XLogP3-AA of 0.7, which is 1.0 log unit higher than the value of –0.3 recorded for the unsubstituted parent 1H-imidazol-2-amine (2-aminoimidazole) [1]. This difference corresponds to an approximately 10-fold increase in octanol-water partition coefficient. Both compounds share identical hydrogen bond donor and acceptor counts (2 and 2, respectively) and the same TPSA (54.7 Ų), indicating that the lipophilicity gain is driven exclusively by the chlorine substituent without altering polar surface area [1] . This property profile is consistent with Lipinski rule-of-five space for orally bioavailable small molecules.

ADME Lipophilicity Drug Design

Heavy Atom Count Differentiation for Crystallographic and Fragment-Based Applications

5-Chloro-1H-imidazol-2-amine contains 7 heavy atoms (C₃N₃Cl), one more than the 6 heavy atoms of 2-aminoimidazole (C₃N₃) [1]. This single-atom difference has direct implications for X-ray crystallographic fragment screening: the chlorine atom provides anomalous scattering signal at Cu Kα wavelength (f'' ≈ 0.36 e⁻ at 1.54 Å), enabling definitive assignment of binding orientation. The closely related benzimidazole analog 5-chloro-1H-benzo[d]imidazol-2-amine has been successfully employed in fragment-based crystallographic screening against human phenylethanolamine N-methyltransferase (hPNMT), yielding a co-crystal structure at 2.3 Å resolution (PDB ID: 3KR1) [2].

Fragment-Based Drug Discovery X-ray Crystallography Halogen Bonding

Class-Level Evidence: 5-Halo-2-aminoimidazoles Exhibit >350-Fold Superiority Over 4-Amino Regioisomers in Thymidine Phosphorylase Inhibition

In a class-level study of aminoimidazolylmethyluracil-based thymidine phosphorylase (TP) inhibitors, 5-halo-6-[(2'-aminoimidazol-1'-yl)methyl]uracils (with X = Cl or Br at the uracil 5-position) demonstrated IC₅₀ values of approximately 20 nM against both E. coli and human TP at an enzyme concentration of ~40 nM [1]. In contrast, the corresponding 4'-aminoimidazol-1'-yl regioisomers exhibited IC₅₀ values of approximately 7 μM, representing a >350-fold reduction in potency. Furthermore, the 5-unsubstituted uracil analogs (X = H) were less active than their 5-halo counterparts in both the 2'-amino and 4'-amino series. While these data refer to a more complex uracil-conjugated scaffold, they establish a consistent class-level principle: the 2-aminoimidazole connectivity pattern combined with halogen substitution yields potency advantages of two to three orders of magnitude over regioisomeric arrangements.

Thymidine Phosphorylase Enzyme Inhibition Cancer Chemotherapy

5-Chloroimidazole Moiety Confers Moderate AT1 Receptor Binding Affinity That Is Absent in the Unsubstituted Imidazole Analog

In a head-to-head comparative study of benzimidazole derivatives bearing different heterocyclic rings as angiotensin II AT1 receptor antagonists, the 5-chloroimidazole-bearing compound (compound 2) demonstrated moderate binding affinity in an AT1 receptor binding assay, whereas the corresponding imidazole-bearing analog (compound 1) exhibited only weak binding affinity [1]. The imidazoline-bearing analog (compound 4) showed good binding affinity and was almost equipotent with telmisartan in an in vivo biological evaluation. The study provides direct comparative evidence that the 5-chloro substitution on the imidazole ring produces a measurable gain in target engagement relative to the unsubstituted imidazole, although the imidazoline analog ultimately achieved superior activity.

Angiotensin II Receptor AT1 Antagonist Cardiovascular

Patent-Backed Role as Privileged Intermediate for Antihypertensive Drug Synthesis

European Patent EP 0614891 and Hungarian Patent HU 213387 B specifically claim optionally 2-substituted 5-chloroimidazoles as novel intermediates for the preparation of antihypertensive pharmaceuticals (vasodepressants) and herbicidally active compounds [1] [2]. Notably, these patents distinguish 5-chloroimidazoles from other halogenated imidazoles in their scope, reflecting the established synthetic utility of 5-chloroimidazole-4-carbaldehydes in constructing losartan-type angiotensin II receptor antagonists. The process chemistry disclosed includes conversion of 2-substituted 5-chloroimidazoles to the corresponding 5-chloroimidazole-4-carbaldehydes via formylation, a transformation that leverages the specific electronic properties of the 5-chloro substituent.

Synthetic Intermediate Antihypertensive Process Chemistry

pKa Modulation Through 5-Chloro Substitution Alters Protonation State at Physiological pH

The unsubstituted 2-aminoimidazole exhibits an experimentally determined pKa of approximately 8.5 for the imidazole ring nitrogen [1]. Introduction of the electron-withdrawing chlorine substituent at the 5-position is predicted to lower the pKa of the conjugate acid by approximately 0.5–1.5 pKa units based on Hammett σₘ value considerations (σₘ for Cl ≈ 0.37). In the analogous ab initio computational study of 1-methyl-4-chloro- and 1-methyl-5-chloroimidazoles at the RHF/6-31G* level, distinct electronic perturbations were observed between the 4-chloro and 5-chloro regioisomers [2]. This pKa shift has direct consequences for the protonation state of the imidazole ring and the 2-amino group at physiological pH (7.4), potentially affecting hydrogen-bonding capacity, solubility, and target binding compared to the parent 2-aminoimidazole.

pKa Protonation State Physicochemical Property

Optimal Deployment Scenarios for 5-Chloro-1H-imidazol-2-amine in Research and Industrial Settings


Fragment-Based Drug Discovery (FBDD) Campaigns Requiring Anomalous Scattering for Crystallographic Hit Validation

5-Chloro-1H-imidazol-2-amine is an ideal fragment library component where chlorine anomalous scattering (f'' ≈ 0.36 e⁻ at Cu Kα) enables definitive binding-mode determination by X-ray crystallography [1]. Its low molecular weight (117.54 Da), zero rotatable bonds, and balanced hydrogen-bonding capacity (2 HBD, 2 HBA) align with the 'rule of three' for fragment screening . The success of the analogous 5-chloro-1H-benzo[d]imidazol-2-amine in yielding a co-crystal structure with hPNMT (PDB: 3KR1, 2.3 Å resolution) validates this approach for the imidazole series [1].

Antihypertensive Drug Intermediate Synthesis Following Patent-Validated Routes

For process chemistry groups developing angiotensin II receptor antagonists (e.g., losartan analogs), 5-chloro-1H-imidazol-2-amine serves as a key building block for constructing 5-chloroimidazole-4-carbaldehyde intermediates, as explicitly protected in European Patent EP 0614891 and Hungarian Patent HU 213387 B [2] [3]. The 5-chloro substitution is not merely a placeholder; the moderate AT1 receptor binding affinity demonstrated by 5-chloroimidazole-bearing benzimidazole hybrids relative to unsubstituted imidazole analogs confirms the pharmacophoric relevance of the chlorine atom [4].

Structure-Activity Relationship (SAR) Studies on Thymidine Phosphorylase Inhibitors for Oncology

In medicinal chemistry programs targeting thymidine phosphorylase for antiangiogenic cancer therapy, 5-chloro-1H-imidazol-2-amine provides the foundational 2-aminoimidazole connectivity that has been shown to confer >350-fold potency enhancement over 4-amino regioisomers in uracil-conjugated inhibitor series (IC₅₀ ≈ 20 nM for 2'-amino vs. ≈ 7 μM for 4'-amino) [5]. The compound enables systematic exploration of linker chemistry and prodrug design while maintaining the critical 2-amino connectivity required for nanomolar TP inhibition.

Physicochemical Property Optimization in Lead Series Where Lipophilicity Modulation Is Required Without TPSA Penalty

When a lead series based on 2-aminoimidazole requires increased membrane permeability without enlarging polar surface area, substitution of the 5-position with chlorine provides a ΔXLogP3-AA of +1.0 (0.7 vs. –0.3) at zero TPSA cost (both 54.7 Ų) [6]. This strategy enables fine-tuning of logD while preserving ligand efficiency metrics, a critical advantage over alternatives such as 5-methyl substitution (which adds rotatable bonds) or 5-bromo substitution (which increases molecular weight by approximately 44 Da more than chlorine) .

Quote Request

Request a Quote for 5-chloro-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.